L-Serine benzyl ester hydrochloride
Overview
Description
L-Serine benzyl ester hydrochloride, also known as L-Serine phenylmethyl ester hydrochloride, is a chemical compound with the molecular formula C10H13NO3 · HCl and a molecular weight of 231.68 g/mol . It is a derivative of the amino acid L-serine, where the hydroxyl group is esterified with benzyl alcohol, and the compound is further converted to its hydrochloride salt form . This compound is commonly used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serine benzyl ester hydrochloride can be synthesized through the esterification of L-serine with benzyl alcohol in the presence of an acid catalyst, followed by the conversion to its hydrochloride salt . The reaction typically involves the following steps:
Esterification: L-Serine is reacted with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to form L-Serine benzyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
L-Serine benzyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-serine and benzyl alcohol.
Substitution Reactions: The hydroxyl group of L-serine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Hydrolysis: L-Serine and benzyl alcohol.
Substitution Reactions: Various substituted serine derivatives depending on the reagents used.
Scientific Research Applications
L-Serine benzyl ester hydrochloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the synthesis of agrochemical products.
Dyestuff: It is an important intermediate in the production of dyes.
Mechanism of Action
The mechanism of action of L-Serine benzyl ester hydrochloride involves its conversion to L-serine and benzyl alcohol through hydrolysis. L-Serine is an important amino acid that plays a crucial role in various metabolic pathways, including protein synthesis and neurotransmitter production . The molecular targets and pathways involved include the serine biosynthesis pathway and the synthesis of serine-derived metabolites .
Comparison with Similar Compounds
Similar Compounds
- L-Serine methyl ester hydrochloride
- L-Serine ethyl ester hydrochloride
- D-Serine methyl ester hydrochloride
Uniqueness
L-Serine benzyl ester hydrochloride is unique due to its benzyl ester group, which imparts specific chemical properties and reactivity compared to other serine esters. This makes it particularly useful in certain synthetic applications where the benzyl group can be selectively removed or modified .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWCDQAKCHOBX-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513241 | |
Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60022-62-0 | |
Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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